molecular formula C18H25N3O7S B2974589 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide CAS No. 872881-64-6

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

Cat. No. B2974589
CAS RN: 872881-64-6
M. Wt: 427.47
InChI Key: MVEHWDIPUAFBGY-UHFFFAOYSA-N
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Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C18H25N3O7S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide, also known as N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide or CCG-33332, is the Rho/MRTF/SRF transcription pathway . This pathway plays a crucial role in regulating various cellular functions .

Mode of Action

CCG-33332 interacts with its targets by inhibiting the Rho/MRTF/SRF transcription pathway . The compound specifically binds to the N-terminal basic domain (NB) of MRTF-A/B, which acts as a functional nuclear localization signal (NLS) of MRTF-A/B . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The Rho/MRTF/SRF transcription pathway is a major biochemical pathway affected by CCG-33332 . This pathway regulates mitochondrial function and dynamics . The compound’s action leads to the hyperacetylation of histone H4K12 and H4K16, which in turn regulates the genes involved in mitochondrial function .

Pharmacokinetics

The pharmacokinetics of a compound generally involve its absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of CCG-33332’s action include the inhibition of serum response factor-mediated gene expression and cell migration . It also leads to significant changes in mitochondrial function, including the repression of oxidative phosphorylation and an increase in glycolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. In general, factors such as temperature, pH, and the presence of other molecules can affect a compound’s action .

properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O7S/c1-12(2)20-18(23)17(22)19-11-16-21(6-3-7-28-16)29(24,25)13-4-5-14-15(10-13)27-9-8-26-14/h4-5,10,12,16H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEHWDIPUAFBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide

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